2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
Overview
Description
2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C8H4ClFN2O and its molecular weight is 198.58 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features an oxadiazole ring, which is known for its biological activity. The presence of the 4-chloro-2-fluorophenyl group enhances its interaction with biological targets. The molecular formula is CHClF NO, and it exhibits properties typical of oxadiazole derivatives.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives of oxadiazoles where compounds containing this structure showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|---|
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | E. coli | 8 | 17.0 ± 0.40 |
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Pseudomonas aeruginosa | 8 | 17.0 ± 0.15 |
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity. For instance, derivatives with the oxadiazole core were tested against Candida albicans and demonstrated significant inhibition .
Table 2: Antifungal Activity
Compound | Fungal Strain | MIC (µg/mL) |
---|---|---|
Compound 4i | C. albicans | 16 |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies. One notable study involved docking studies and biological evaluations against multiple cancer cell lines according to the National Cancer Institute protocol. Compounds derived from this structure exhibited significant growth inhibition against various cancer types:
Table 3: Anticancer Activity
Compound | Cell Line | Growth Inhibition (%) at 10 µM |
---|---|---|
6h | SNB-19 | 65.12 |
6h | NCI-H460 | 55.61 |
6h | SNB-75 | 54.68 |
Molecular docking studies revealed that these compounds effectively bind to tubulin sites, suggesting a mechanism of action that interferes with microtubule dynamics essential for cancer cell proliferation .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular processes.
- Receptor Binding : It can modulate receptor activity through binding interactions.
- Microtubule Disruption : As indicated in anticancer studies, it may disrupt microtubule formation by binding to tubulin .
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Antimicrobial Study : A series of oxadiazole derivatives were synthesized and screened for antimicrobial activity against E. coli and Pseudomonas aeruginosa. The results indicated that specific substitutions on the phenyl ring significantly enhanced antibacterial potency .
- Anticancer Evaluation : In a comprehensive study involving multiple cancer cell lines, derivatives containing the oxadiazole core demonstrated varied degrees of cytotoxicity with IC values comparable to established chemotherapeutics .
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-5-1-2-6(7(10)3-5)8-12-11-4-13-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKOPXOPCFHULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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